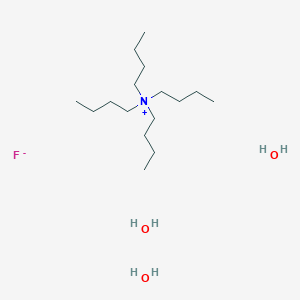

Tetrabutylammonium fluoride trihydrate

Descripción general

Descripción

Tetrabutylammonium fluoride (TBAF) is a chemical reagent widely used in organic synthesis, particularly in the introduction of fluorine into organic molecules. It serves as a source of fluoride ion, which is a key component in various chemical reactions, including nucleophilic substitutions and deprotections of silyl ethers.

Synthesis Analysis

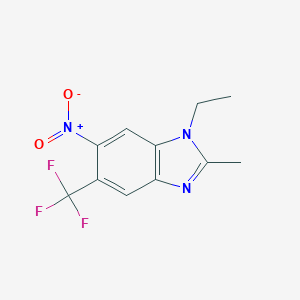

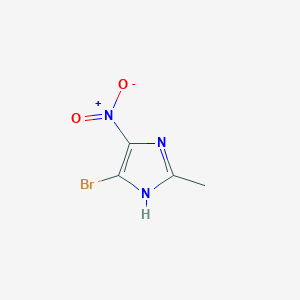

The synthesis of fluoropyridines via the fluorodenitration reaction is facilitated by TBAF under mild conditions. This reaction is particularly efficient for 2- or 4-nitro-substituted pyridines, while 3-nitropyridines require additional electron-withdrawing groups for the reaction to proceed effectively. TBAF is also used in the synthesis of phosphorus(V) fluorides from phosphorus(V) chlorides, providing a direct conversion and isolation of the fluorides in very good yields .

Molecular Structure Analysis

Although the provided data does not include direct information on the molecular structure of TBAF trihydrate, it is related to tetramethylammonium fluoride tetrahydrate, which has a hydrogen-bonded ionic/water framework. This framework consists of four-coordinated fluoride ions and three-coordinated water molecules, with the tetramethylammonium ions occupying voids within this structure . By analogy, TBAF trihydrate may have a similar hydrogen-bonded structure.

Chemical Reactions Analysis

TBAF is not only used for fluorination reactions but also for promoting regioselective 1,3-cycloaddition of carbanions, leading to the formation of substituted pyrrolidines. In the presence of trifluoroacetic acid, TBAF can catalyze the formation of azomethine ylides, which then undergo cycloaddition to yield different regioisomers . Additionally, TBAF in combination with tetrabutylammonium bromide and cesium fluoride can catalyze the trifluoromethylation and cyclization of o-aralkynylaryl aldehydes to produce trifluoromethyl group-containing phthalans .

Physical and Chemical Properties Analysis

TBAF is known to be hygroscopic and can form stable hydrates. The semi-molten mixture of tetrabutylammonium bromide and an alkali metal fluoride is an efficient reagent system for the synthesis of organofluorine compounds through fluoride-ion exchange with organohalides. This system offers a convenient alternative to anhydrous TBAF for the preparation of organofluorine compounds . The hydrates of related compounds, such as tetramethylammonium fluoride, have been studied, revealing complex solid-liquid relationships and the importance of stoichiometry and temperature in the formation and stability of these hydrates .

Aplicaciones Científicas De Investigación

-

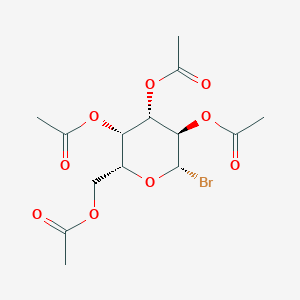

Deprotection of Silyl Ethers

- Scientific Field : Organic Chemistry

- Application Summary : TBAF is used to remove silyl ether protecting groups .

- Methods of Application : TBAF in DMSO (Dimethyl sulfoxide) is used to convert O-silylated enolates into carbonyls .

- Results or Outcomes : The result is the successful removal of the silyl ether protecting groups, allowing for further reactions to take place .

-

Phase Transfer Catalyst

- Scientific Field : Organic Chemistry

- Application Summary : TBAF acts as a phase transfer catalyst .

- Methods of Application : Specific methods may vary depending on the reaction, but generally, TBAF is added to facilitate the transfer of a reactant from one phase to another .

- Results or Outcomes : The outcome is the improved efficiency of reactions that require a phase transfer .

-

Mild Base

-

Preparation of Deprotecting Agents

- Scientific Field : Organic Chemistry

- Application Summary : TBAF is used as a reactant for the preparation of deprotecting agents .

- Methods of Application : Specific methods may vary depending on the deprotecting agent being prepared .

- Results or Outcomes : The result is the successful synthesis of deprotecting agents .

-

Preparation of Cellulose Derivatives

- Scientific Field : Polymer Chemistry

- Application Summary : TBAF is used in the preparation of cellulose derivatives .

- Methods of Application : Specific methods may vary depending on the cellulose derivative being prepared .

- Results or Outcomes : The result is the successful synthesis of cellulose derivatives .

-

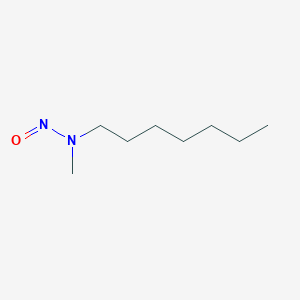

Preparation of Lipophilic Peptides

- Scientific Field : Biochemistry

- Application Summary : TBAF is used in the synthesis of lipophilic peptides for DNA transfections in vivo .

- Methods of Application : Specific methods may vary depending on the lipophilic peptide being synthesized .

- Results or Outcomes : The result is the successful synthesis of lipophilic peptides, which can be used for DNA transfections .

-

Conversion of O-silylated Enolates to Carbonyls

- Scientific Field : Organic Chemistry

- Application Summary : TBAF is used to convert O-silylated enolates into carbonyls .

- Methods of Application : TBAF in DMSO (Dimethyl sulfoxide) is used for this conversion .

- Results or Outcomes : The result is the successful conversion of O-silylated enolates into carbonyls .

-

Dehydrobromination Reactions

- Scientific Field : Organic Chemistry

- Application Summary : TBAF is used in dehydrobromination reactions .

- Methods of Application : TBAF can be used to convert vinyl bromides to terminal acetylenes .

- Results or Outcomes : The result is the successful conversion of vinyl bromides to terminal acetylenes .

-

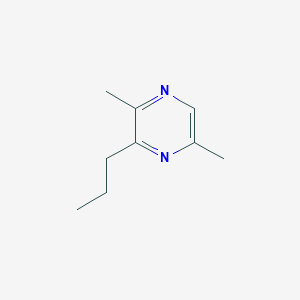

Preparation of 2,7-diethynyl-9-propyl-9H-carbazole

- Scientific Field : Polymer Chemistry

- Application Summary : TBAF is used in the synthesis of 2,7-diethynyl-9-propyl-9H-carbazole, a key intermediate for the synthesis of calixarene−carbazole polymers .

- Methods of Application : Specific methods may vary depending on the synthesis process .

- Results or Outcomes : The result is the successful synthesis of 2,7-diethynyl-9-propyl-9H-carbazole .

-

Selective Detection of Fluoride Ions

- Scientific Field : Analytical Chemistry

- Application Summary : TBAF can be used as an anion source in the study of selective detection of fluoride ions by anion receptor viz Schiff base .

- Methods of Application : Specific methods may vary depending on the detection process .

- Results or Outcomes : The result is the successful detection of fluoride ions .

-

Preparation of Terminal Olefins from Primary Alkyl Iodides

- Scientific Field : Organic Chemistry

- Application Summary : TBAF is used in the preparation of terminal olefins from primary alkyl iodides .

- Methods of Application : Specific methods may vary depending on the preparation process .

- Results or Outcomes : The result is the successful preparation of terminal olefins from primary alkyl iodides .

-

Aldol-Type Condensation Reactions

-

Michael-Type Reactions

-

Ring-Opening Reactions

-

Cross-Coupling Reactions

-

Cyclization of Carbocycles and Heterocycles

-

Selective Detection of Fluoride Ions

- Scientific Field : Analytical Chemistry

- Application Summary : TBAF can be used as an anion source in the study of selective detection of fluoride ions by anion receptor viz Schiff base .

- Methods of Application : Specific methods may vary depending on the detection process .

- Results or Outcomes : The result is the successful detection of fluoride ions .

Safety And Hazards

Direcciones Futuras

TBAF is a widely used reagent in organic syntheses. It finds practical utility in the removal of silyl protecting groups . The discovery of its anhydrous form made it possible for more nucleophilic fluorination reactions . It also plays an important role in the synthesis of calix arene−carbazole polymers . Future research might provide a means of accessing new [F(HF)n]− species that might be of theoretical and experimental interest .

Propiedades

IUPAC Name |

tetrabutylazanium;fluoride;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.FH.3H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;/h5-16H2,1-4H3;1H;3*1H2/q+1;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPTXBCIDSFGBF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H42FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471191 | |

| Record name | Tetrabutylammonium fluoride trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabutylammonium fluoride trihydrate | |

CAS RN |

87749-50-6 | |

| Record name | Tetrabutylammonium fluoride trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane](/img/structure/B108486.png)